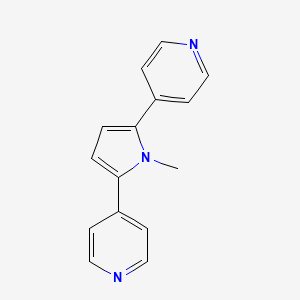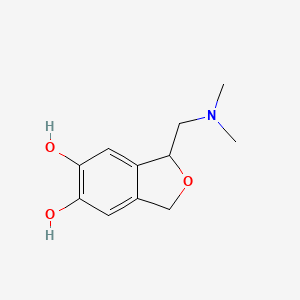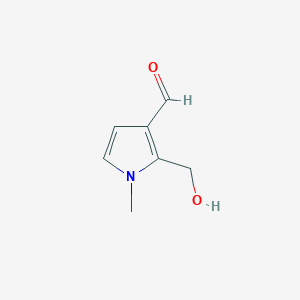
(Z)-2-Methyl-4-(3-methylbenzylidene)oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-Methyl-4-(3-methylbenzylidene)oxazol-5(4H)-one is a heterocyclic compound that belongs to the oxazolone family. These compounds are known for their diverse chemical reactivity and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound features a five-membered oxazole ring fused with a benzylidene group, making it an interesting subject for chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Methyl-4-(3-methylbenzylidene)oxazol-5(4H)-one typically involves the condensation of 3-methylbenzaldehyde with 2-methyl-4-oxazolone. This reaction is often carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the desired oxazolone.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.
化学反応の分析
Types of Reactions
(Z)-2-Methyl-4-(3-methylbenzylidene)oxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro-oxazole derivatives.
Substitution: The benzylidene group can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.
Major Products
The major products formed from these reactions include various substituted oxazoles, dihydro-oxazoles, and functionalized benzylidene derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry
In chemistry, (Z)-2-Methyl-4-(3-methylbenzylidene)oxazol-5(4H)-one is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in the development of new materials and catalysts.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its structural features allow it to interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These include anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its versatility in chemical reactions makes it a valuable component in various industrial applications.
作用機序
The mechanism of action of (Z)-2-Methyl-4-(3-methylbenzylidene)oxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
2-Methyl-4-benzylideneoxazol-5(4H)-one: Similar structure but lacks the methyl group on the benzylidene ring.
4-(4-Methylbenzylidene)-2-methyl-oxazol-5(4H)-one: Similar structure with a different substitution pattern on the benzylidene ring.
2-Methyl-4-(2-methylbenzylidene)oxazol-5(4H)-one: Similar structure with the methyl group in a different position on the benzylidene ring.
Uniqueness
(Z)-2-Methyl-4-(3-methylbenzylidene)oxazol-5(4H)-one is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets
特性
分子式 |
C12H11NO2 |
|---|---|
分子量 |
201.22 g/mol |
IUPAC名 |
(4Z)-2-methyl-4-[(3-methylphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C12H11NO2/c1-8-4-3-5-10(6-8)7-11-12(14)15-9(2)13-11/h3-7H,1-2H3/b11-7- |
InChIキー |
OHFJJNFSSSCWTL-XFFZJAGNSA-N |
異性体SMILES |
CC1=CC(=CC=C1)/C=C\2/C(=O)OC(=N2)C |
正規SMILES |
CC1=CC(=CC=C1)C=C2C(=O)OC(=N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


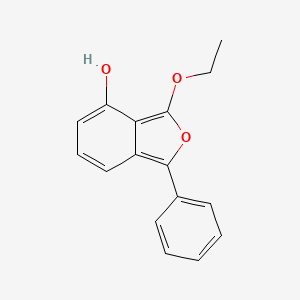
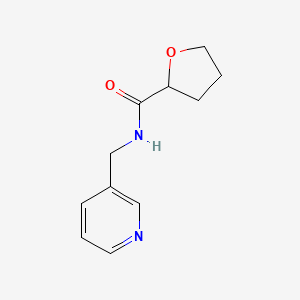
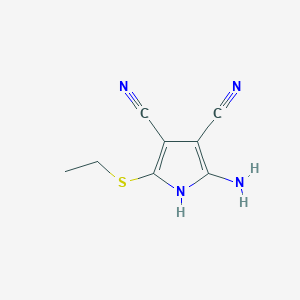
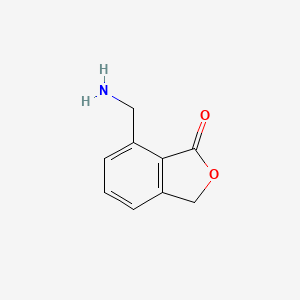
![5-(3,4,5-Trimethoxyphenyl)-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B12875566.png)
![2-Bromo-7-iodobenzo[d]oxazole](/img/structure/B12875576.png)

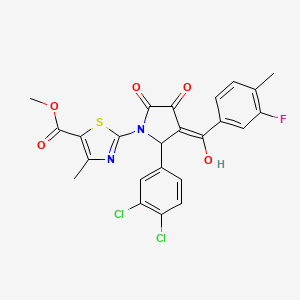
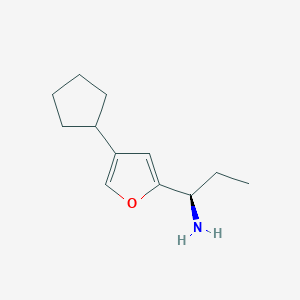
![2-(Carboxy(hydroxy)methyl)-6-hydroxybenzo[d]oxazole](/img/structure/B12875596.png)

